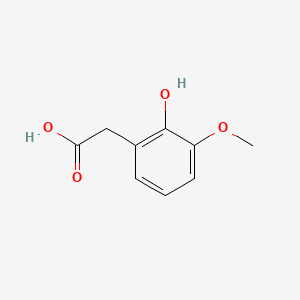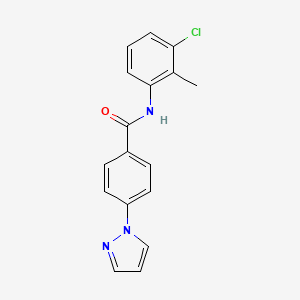![molecular formula C20H20ClIN2O2 B13372298 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B13372298.png)
4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a complex organic compound that features a benzamide core with various substituents, including chloro, iodo, and piperidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide typically involves multiple steps, including:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.
Substitution Reactions: Halogenation reactions introduce the chloro and iodo substituents.
Coupling Reactions: The piperidinyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
科学的研究の応用
4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
作用機序
The mechanism of action of 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-chloro-N-{4-bromo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- 4-chloro-N-{4-fluoro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- 4-chloro-N-{4-iodo-2-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide
Uniqueness
The uniqueness of 4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and iodo groups, along with the piperidinyl moiety, makes it a versatile compound for various applications.
特性
分子式 |
C20H20ClIN2O2 |
|---|---|
分子量 |
482.7 g/mol |
IUPAC名 |
4-chloro-N-[4-iodo-2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H20ClIN2O2/c1-13-4-2-3-11-24(13)20(26)17-12-16(22)9-10-18(17)23-19(25)14-5-7-15(21)8-6-14/h5-10,12-13H,2-4,11H2,1H3,(H,23,25) |
InChIキー |
LMYRTTMWLFXNGB-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B13372220.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)

![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one](/img/structure/B13372244.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)


![Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)
![3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)

![methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372297.png)
